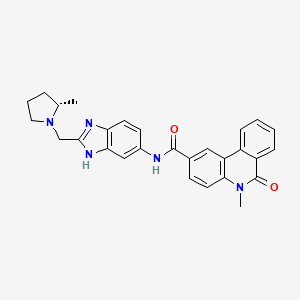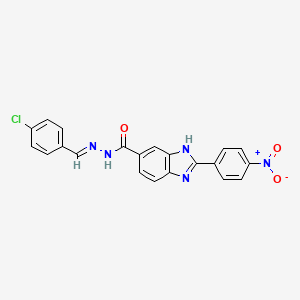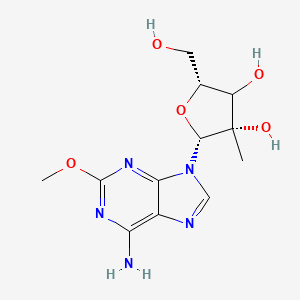
Antiproliferative agent-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-11 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Its unique chemical structure allows it to interact with various molecular targets, making it a promising candidate for further research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-11 typically involves multiple steps, starting with the preparation of the core structure. One common method involves the use of Schiff bases and β-lactams. For instance, a [2+2]-cycloaddition reaction between bis-isatin Schiff bases and activated aryloxyacetic acid derivatives can yield bis-spiroisatino β-lactams . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
Antiproliferative agent-11 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Antiproliferative agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of Antiproliferative agent-11 involves its interaction with specific molecular targets within the cell. It can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound induces apoptosis by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . This triggers the activation of caspases, which are enzymes that play a crucial role in the apoptotic pathway.
類似化合物との比較
Similar Compounds
Bisbenzazole derivatives: These compounds also exhibit significant antiproliferative activity and are less toxic compared to methotrexate.
Bis-isatin Schiff bases: Known for their promising antiproliferative activity against cancer cell lines.
Uniqueness
Antiproliferative agent-11 stands out due to its unique chemical structure and its ability to selectively target cancer cells while sparing normal cells. This selectivity reduces the potential for side effects, making it a more favorable candidate for therapeutic development.
特性
分子式 |
C31H36Cl2N6O3P2Ru+3 |
|---|---|
分子量 |
774.6 g/mol |
IUPAC名 |
chlororuthenium(2+);1-[di(pyrazol-1-yl)methyl]pyrazol-1-ium-2-ide;trimethoxyphosphanium;triphenylphosphanium;chloride |
InChI |
InChI=1S/C18H15P.C10H10N6.C3H10O3P.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-4-7(5-2)6-3;;;/h1-15H;1-10H;7H,1-3H3;2*1H;/q;;+1;;;+3/p-1 |
InChIキー |
YFXTTYBERISDSK-UHFFFAOYSA-M |
正規SMILES |
CO[PH+](OC)OC.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=C[N-][N+](=C1)C(N2C=CC=N2)N3C=CC=N3.[Cl-].Cl[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)

![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)









